molecular formula C36H30O3Si3 B1329326 Hexaphenylcyclotrisiloxane CAS No. 512-63-0

Hexaphenylcyclotrisiloxane

Cat. No. B1329326
CAS RN: 512-63-0
M. Wt: 594.9 g/mol
InChI Key: VCYDUTCMKSROID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaphenylcyclotrisiloxane, referred to as P3 in some studies, is a compound synthesized from diphenylsilanediol under specific conditions. The synthesis of pure P3 can achieve high yields, up to 98%, by carefully adjusting the hydrolysis temperature and washing procedures. The use of concentrated sulfuric acid as a catalyst in ethanol allows for the exclusive production of P3 with approximately 90% yield .

Synthesis Analysis

The synthesis of hexaphenylcyclotrisiloxane involves the condensation reaction of phenylsilanetriol. This reaction, typically believed to produce highly unstable intermediates, can surprisingly yield stable cyclotrisiloxane compounds. The isolation and characterization of cis,trans-1,3,5-Trihydroxy-1,3,5-triphenylcyclotrisiloxane, a related compound, demonstrate the potential for stability even in acidic solutions and the ability to partially isomerize to the cis,cis isomer . Additionally, the synthesis of hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane with high purity and yield has been achieved by selecting appropriate catalysts, solvents, and reaction temperatures .

Molecular Structure Analysis

The molecular structure of hexamethylcyclotrisiloxane, a related compound to hexaphenylcyclotrisiloxane, has been studied using electron diffraction on vapor. The structure is characterized by a planar ring with oxygen valence angles larger than silicon valence angles. The Si–O and Si–C distances suggest a significant ionic character of the Si–O bond .

Chemical Reactions Analysis

Hexaphenylcyclotrisiloxane can undergo various chemical reactions, including polymerization. Controlled anionic polymerization of hexamethylcyclotrisiloxane, a similar compound, has been achieved to produce polymers with narrow molecular weight distributions. This process involves polymerization at room temperature followed by a lower temperature phase to complete conversion and avoid side reactions . The cationic polymerization of hexamethylcyclotrisiloxane by trifluoromethanesulfonic acid results in a range of products, including dimers and high-molecular-weight polymers, through chain reactions and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclotrisiloxanes are influenced by their molecular structure. The electron diffraction studies of hexamethylcyclotrisiloxane vapor reveal insights into bond angles and distances, which are indicative of the compound's behavior. The short Si–O distance, in particular, suggests a larger ionic character, which could influence the reactivity and stability of the compound . The stability of related cyclotrisiloxanes, even in acidic solutions, also highlights the robustness of these compounds under various conditions .

Scientific Research Applications

Crystal Structure and Polymerization

Researchers have investigated the crystal structure of hexaphenylcyclotrisiloxane and its potential in solid-state polymerization. The studies of its triclinic and orthorhombic crystals through X-ray diffraction have revealed distinct unit cell parameters, suggesting the possibility of topotaxic polymerization in certain crystal structures. This implies its potential use in creating new polymeric materials with specific properties (Ovchinnikov et al., 1997).

Synthesis Methods

Significant progress has been made in developing efficient synthesis methods for hexaphenylcyclotrisiloxane. High yields of this compound have been achieved through optimized preparation conditions, including the choice of catalysts, solvents, and reaction temperatures. These advancements are crucial for producing high-purity hexaphenylcyclotrisiloxane for various applications (Yane et al., 1995).

Mesomorphic Behavior in Polymers

The mesomorphic behavior of polydiphenylsiloxane, synthesized by solution ring-opening polymerization of hexaphenylcyclotrisiloxane, has been studied. This research has provided insights into the molecular structure and thermal characteristics of the polymer, particularly in its mesomorphic phase. Such studies are essential for understanding and improving the high-temperature processing of these materials (Harkness et al., 1998).

Polymerization Reactions

Hexaphenylcyclotrisiloxane's role in anionic solid-state polymerization has been explored, revealing its capability to yield high molecular weight poly(diphenylsiloxane) under specific conditions. This research contributes to the understanding of the polymerization process and the properties of the resulting polymers (Buzin et al., 1997).

Controlled Anionic Polymerization

Controlled anionic polymerization of hexamethylcyclotrisiloxane, a related compound, has been achieved. This has led to the creation of model linear and star co- and terpolymers, demonstrating the versatility of siloxane-based compounds in polymer chemistry (Bellas et al., 2000).

Environmental Applications

Hexaphenylcyclotrisiloxane has been studied for its adsorption characteristics, particularly in the purification of biogases from siloxanes. This research is crucial for understanding how to effectively remove siloxane impurities from biogases, which is important for environmental protection and energy production (Finocchio et al., 2009).

Safety And Hazards

Hexaphenylcyclotrisiloxane is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYDUTCMKSROID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76528-18-2
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76528-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4060151
Record name Hexaphenylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name Hexaphenylcyclotrisiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21004
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hexaphenylcyclotrisiloxane

CAS RN

512-63-0
Record name 2,2,4,4,6,6-Hexaphenylcyclotrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaphenylcyclotrisiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexaphenylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexaphenylcyclotrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hexaphenylcyclotrisiloxane
Reactant of Route 2
Hexaphenylcyclotrisiloxane
Reactant of Route 3
Hexaphenylcyclotrisiloxane
Reactant of Route 4
Hexaphenylcyclotrisiloxane
Reactant of Route 5
Hexaphenylcyclotrisiloxane
Reactant of Route 6
Hexaphenylcyclotrisiloxane

Citations

For This Compound
261
Citations
NG Bokii, GN Zakharova, YT Struchkov - Journal of Structural Chemistry, 1972 - Springer
Scans of the hk0-hk7 and 0RZ-2RZ layer lines were obtained on an equal-inclination Weissenberg x-ray goniometer with unfiltered copper radiation. The intensities of the reflections …
Number of citations: 10 link.springer.com
PE Tomlins, JE Lydon, D Akrigg… - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Hexaphenylcyclotrisiloxane, C36H30O3Si3, a redetermination Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic …
Number of citations: 25 scripts.iucr.org
SM Sieburth, W Mu - The Journal of Organic Chemistry, 1993 - ACS Publications
Results All reactions were performed by adding the organome-tallic reagent (1.1—1.2 equiv based on silicon) to a-78 C solution of the siloxane in the indicated solvent (Table I). In the …
Number of citations: 69 pubs.acs.org
MH Yane, C Chou, CH Lin - Journal of the Chinese Chemical …, 1995 - Wiley Online Library
Pure hexaphenylcyclotrisiloxane (P 3 ) and octaphenylcyclotetrasiloxane (P 4 ) were synthesized with high yields via proper choice of preparation conditions, such as catalysts, solvents …
Number of citations: 11 onlinelibrary.wiley.com
CA Burkhard, BF Decker, D Harker - Journal of the American …, 1945 - ACS Publications
… Cut 4 also contained hexaphenylcyclotrisiloxane. The residue was … the theoretical quantities of hexaphenylcyclotrisiloxane were … of hexaphenylcyclotrisiloxane in the partial hydrolysis …
Number of citations: 8 pubs.acs.org
S Kondo, M Ito, H Ogawa, W Fujiwara, H Katagiri - ACS omega, 2022 - ACS Publications
… anion recognition chemistry with silanols, we reported that 1,1,3,3-tetraphenyl-1,3-disiloxane-1,3-diols were smoothly condensed to form the corresponding hexaphenylcyclotrisiloxane …
Number of citations: 2 pubs.acs.org
TM Gädda, WP Weber - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
… Hexaphenylcyclotrisiloxane (P 3 ) was prepared by sulfuric acid-catalyzed condensation of diphenylsilanediol.20 Hexaphenyltrisiloxane-1,5-diol was prepared by anionic ring-opening …
Number of citations: 6 onlinelibrary.wiley.com
D Harber, A Holt, AWP Jarvie - Journal of Organometallic Chemistry, 1972 - Elsevier
… Under the same conditions hexaphenylcyclotrisiloxane reacted slowly to give a considerable … remain at the base line but hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane …
Number of citations: 3 www.sciencedirect.com
MH Yang, C Chou, CH Lin - Journal of Polymer Research, 1995 - Springer
The solvent and promoter effects on the monomer reactivity ratios, r 1 and r 2 , for the living copolymerization of hexamethylcyclotrisiloxane (D 3 ) and hexaphenylcyclotrisiloxane (P 3 ) …
Number of citations: 8 link.springer.com
T Takiguchi, M Sakurai, T Kishi… - The Journal of Organic …, 1960 - ACS Publications
and propargyl crotonate (Id) afforded only viscous oils which resisted crystallization. The relatively low degree of cyclization in poly-(allyl crotonate) and poly (/3-methallyl crotonate) is …
Number of citations: 52 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.